Ethyl 6-morpholinopyridine-2-carboxylate
Overview
Description
This compound consists of a pyridine ring substituted with a morpholine ring and an ethyl ester group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-morpholinopyridine-2-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-morpholinopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 6-morpholinopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: this compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 6-morpholinopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-morpholinopicolinate
- 6-(4-morpholinyl)-2-pyridinecarboxylic acid ethyl ester
Uniqueness
Ethyl 6-morpholinopyridine-2-carboxylate is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
ethyl 6-morpholin-4-ylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-11(13-10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLSAEXHEUDNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648886 | |
Record name | Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061750-15-9 | |
Record name | Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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